N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
Overview
Description
N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a useful research compound. Its molecular formula is C25H21ClFN3O3S and its molecular weight is 498.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetamide is 497.0976186 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives, which share structural similarities with the chemical compound , have been synthesized and evaluated for potential antimicrobial agents against a range of bacteria, mycobacteria, and fungi. These derivatives have shown activity against mycobacteria, with some compounds exhibiting high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The highest antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, was observed with specific derivatives, while the activity against Gram-negative and fungal pathogens was marginal (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory Activity
Novel derivatives synthesized by modifying the chemical structure have been investigated for anti-inflammatory activity. Among these, certain compounds showed significant anti-inflammatory effects, highlighting the potential for developing new anti-inflammatory agents based on modifications of the chemical compound (Sunder & Maleraju, 2013).
Enzymatic Inhibition
Research into the synthesis of novel heterocyclic compounds derived from modifications of this compound has explored their potential in inhibiting enzymes like lipase and α-glucosidase. These studies have identified compounds with significant inhibitory activities, suggesting applications in the treatment or management of conditions related to enzyme activity, such as diabetes or obesity (Bekircan, Ülker, & Menteşe, 2015).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN3O3S/c1-33-19-12-6-16(7-13-19)15-29-22(14-23(31)28-21-5-3-2-4-20(21)26)24(32)30(25(29)34)18-10-8-17(27)9-11-18/h2-13,22H,14-15H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHKUTVPUAAAPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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